REACTION_CXSMILES
|
Br[C:2]#[N:3].CC#N.[F:7][C:8]1[C:13]([F:14])=[CH:12][C:11]([NH2:15])=[C:10]([NH2:16])[CH:9]=1>O.CO>[NH2:3][C:2]1[NH:16][C:10]2[CH:9]=[C:8]([F:7])[C:13]([F:14])=[CH:12][C:11]=2[N:15]=1 |f:0.1|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to ~50 mL
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc (50 mL×3)
|
Type
|
WASH
|
Details
|
The combined EtOAc solution was back washed with 100 mL of H2O
|
Type
|
EXTRACTION
|
Details
|
was extracted again with EtOAc (70 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The EtOAc solution was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The yellowish solid was washed with portions of CHCl3
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1NC2=C(N1)C=C(C(=C2)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |